molecular formula C23H17N3O B11181176 2-methyl-5-(naphthalen-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

2-methyl-5-(naphthalen-2-yl)-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one

Cat. No.: B11181176
M. Wt: 351.4 g/mol
InChI Key: DIYVWYIVOQADON-UHFFFAOYSA-N
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Description

2-METHYL-5-(NAPHTHALEN-2-YL)-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-5-(NAPHTHALEN-2-YL)-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves multi-step reactions. One common method includes the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine core . The reaction conditions often require refluxing in solvents like xylene and the use of bases such as sodium methoxide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-5-(NAPHTHALEN-2-YL)-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce the corresponding alcohols or amines.

Mechanism of Action

The mechanism of action of 2-METHYL-5-(NAPHTHALEN-2-YL)-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity and blocking signal transduction pathways involved in cell proliferation . This mechanism is crucial for its potential use in cancer therapy.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-METHYL-5-(NAPHTHALEN-2-YL)-3-PHENYL-4H,7H-PYRAZOLO[1,5-A]PYRIMIDIN-7-ONE is unique due to its specific structural features, which confer distinct electronic properties and biological activities. Its combination of a naphthalene ring, phenyl group, and pyrazolo[1,5-a]pyrimidine core makes it a versatile compound for various applications.

Properties

Molecular Formula

C23H17N3O

Molecular Weight

351.4 g/mol

IUPAC Name

2-methyl-5-naphthalen-2-yl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one

InChI

InChI=1S/C23H17N3O/c1-15-22(17-8-3-2-4-9-17)23-24-20(14-21(27)26(23)25-15)19-12-11-16-7-5-6-10-18(16)13-19/h2-14,25H,1H3

InChI Key

DIYVWYIVOQADON-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=NC(=CC(=O)N2N1)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5

Origin of Product

United States

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